2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These derivatives are known for their diverse biological activities and are widely used in medicinal chemistry research. The compound features a pyrrole ring fused with a pyrazine ring, along with bromine, chlorine, and tosyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine involves multiple steps. One common method includes the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to obtain N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the desired pyrrolopyrazine derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of different ring structures.
Common reagents used in these reactions include cesium carbonate, dimethyl sulfoxide, and propargylamine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biological Studies: The compound’s derivatives exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, catalysts, and other organic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit kinase activity, which plays a crucial role in cell signaling and regulation . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine: Similar in structure but with an iodine atom instead of chlorine.
2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine: Lacks the tosyl group, making it less reactive in certain chemical reactions.
The presence of the tosyl group in this compound enhances its reactivity and potential for diverse chemical modifications, making it unique among its peers.
Properties
IUPAC Name |
2-bromo-7-chloro-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(15)12-13(18)16-6-11(14)17-12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTSGHOGHHDIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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